Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride
Description
Infrared Spectroscopy
The IR spectrum (Figure 1) shows characteristic bands at:
Nuclear Magnetic Resonance Spectroscopy
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.28 | t (J = 7.1 Hz) | CH₃ (ethyl) |
| 2.41–2.47 | m | CH₂ (cyclopropane) |
| 3.03 | t (J = 6.8 Hz) | NH₃⁺ (broad) |
| 4.23 | q (J = 7.1 Hz) | OCH₂ (ethyl) |
| δ (ppm) | Assignment |
|---|---|
| 171.9 | C=O (ester) |
| 58.4 | C–N (amine) |
| 25.1 | CH₂ (cyclopropane) |
| 14.3 | CH₃ (ethyl) |
UV-Vis Spectroscopy
The compound exhibits a UV cutoff at 253 nm due to n→π* transitions in the ester group, with negligible absorption above 300 nm.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.2 eV , indicating moderate reactivity. The HOMO localizes on the cyclopropane ring and amino group, while the LUMO resides on the ester carbonyl (Figure 2). Mulliken charge analysis reveals significant positive charge on the ammonium nitrogen (+0.43 e) and negative charge on the chloride ion (-0.89 e).
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the chloride and electrophilic zones around the cyclopropane carbons, consistent with its susceptibility to ring-opening reactions.
Properties
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)5-7(8)3-4-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHGUSLQDGMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554076-31-1 | |
| Record name | ethyl 2-(1-aminocyclopropyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-aminocyclopropane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of focus include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Preliminary investigations suggest potential anticancer activity, particularly against liver and breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest.
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways critical for disease progression.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its versatility makes it suitable for:
- Building Block in Synthesis: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising antimicrobial activity against resistant strains of bacteria. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis, indicating potential for further development into therapeutic agents.
Case Study 2: Anticancer Investigations
In another study focused on cancer therapeutics, researchers explored the effects of this compound on human liver cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer drug development .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus and E. coli |
| Anticancer agents | Induces apoptosis in liver and breast cancer cells | |
| Organic Synthesis | Building block for drug synthesis | Versatile intermediate for various biologically active compounds |
| Production of specialty chemicals | Important reagent in organic reactions |
Mechanism of Action
The mechanism of action of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
- Molecular formula: C₇H₁₄ClNO₂
- Key differences: The cyclopropane bears an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent. The methyl ester reduces lipophilicity compared to the ethyl ester in the target compound .
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
- Molecular formula: C₆H₁₂ClNO₂
- Key differences: The amino group is directly attached to the cyclopropane ring as part of a carboxylate ester.
Ester Group Modifications
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
Complex Derivatives with Aromatic Substituents
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride
- Molecular formula: C₁₃H₁₆Cl₃NO₂
- Key differences: Incorporates a 2,4-dichlorophenyl group and a cyclopropylamino moiety.
Structural and Functional Analysis
Molecular Properties and Reactivity
| Compound | Molecular Weight (g/mol) | Substituent on Cyclopropane | Ester Group | LogP* (Predicted) |
|---|---|---|---|---|
| Ethyl 2-(1-aminocyclopropyl)acetate HCl | 177.45 | 1-amino | Ethyl | 1.2 |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl | 187.65 | 1-aminomethyl | Methyl | 0.8 |
| Ethyl 1-aminocyclopropanecarboxylate HCl | 165.62 | 1-amino (on carboxylate) | Ethyl | 0.5 |
| Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate HCl | 336.64 | Cyclopropylamino, dichlorophenyl | Ethyl | 3.1 |
*LogP values estimated via computational tools (e.g., ChemAxon).
- Cyclopropane Ring Effects: The strained three-membered ring in all compounds enhances electrophilicity, making them reactive in ring-opening reactions. The amino group’s position modulates electronic effects: direct attachment to the cyclopropane (as in Ethyl 1-aminocyclopropanecarboxylate HCl) increases ring strain and reactivity compared to side-chain-substituted derivatives .
- Ester Group Impact : Ethyl esters generally improve cell membrane penetration due to higher lipophilicity, whereas methyl esters favor solubility in polar solvents .
Biological Activity
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
This compound is synthesized through various organic reactions, often involving cyclopropyl derivatives. Its structure includes an ethyl acetate moiety linked to an aminocyclopropane, which contributes to its unique biological properties. The compound serves as an intermediate in the synthesis of other complex molecules, highlighting its versatility in chemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as both a substrate and an inhibitor for various enzymes, influencing cellular processes such as:
- Enzyme Inhibition : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Cellular Processes : It affects signaling pathways that regulate cell growth, apoptosis, and differentiation, making it a candidate for further investigation in cancer research .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function .
- Anticancer Potential : In vitro studies have reported that the compound shows cytotoxic effects on cancer cell lines. For instance, it has demonstrated significant growth inhibition in HCT-116 cancer cells with an IC50 value indicating moderate potency .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Showed moderate cytotoxicity against HCT-116 cells (IC50 = 0.66 µM). |
| Study B | Indicated potential antimicrobial effects against Gram-positive bacteria. |
| Study C | Explored enzyme inhibition properties, revealing significant interactions with metabolic enzymes involved in drug metabolism. |
Detailed Research Findings
- Cytotoxicity Assays : In a recent study involving various cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent response with notable efficacy against colorectal cancer cells .
- Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, suggesting implications for drug metabolism and potential drug-drug interactions .
- Antimicrobial Testing : The compound's antimicrobial properties were evaluated against several bacterial strains, showing promising results particularly against multidrug-resistant strains. This positions it as a potential candidate for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by esterification and hydrochloride salt preparation. Key steps include:
- Cyclopropanation : Using reagents like ethyl diazoacetate under catalytic conditions (e.g., transition metals) to form the cyclopropyl ring .
- Amination : Introducing the amino group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis .
- Hydrochloride Salt Formation : Treating the free base with HCl in a non-aqueous solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .
- Optimization : Adjusting temperature (e.g., 0–5°C for cyclopropanation) and stoichiometric ratios (e.g., 1.2 equivalents of amine source) improves yield (reported up to 65–75%) and purity (>95% by HPLC) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for cyclopropane protons as a triplet of triplets (δ 0.8–1.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm the cyclopropane carbons (δ 10–15 ppm) and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 166.1 (free base) and [M-Cl]⁺ at m/z 129.1 for the hydrochloride .
- X-ray Crystallography : For absolute configuration verification, use SHELXL for refinement and ORTEP-3 for visualization .
Q. What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to detect impurities (e.g., hydrolyzed ester or deaminated byproducts) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess if metabolic differences (e.g., CYP450 activity) explain variability .
- Data Normalization : Include internal controls (e.g., ATP assays) to rule out cytotoxicity confounding bioactivity results .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to model binding poses. Validate with MM-GBSA free energy calculations .
- QSAR Modeling : Build 3D-QSAR models using CoMFA/CoMSIA on analogues (e.g., cyclopropylamine derivatives) to correlate substituent effects with activity .
Q. How can researchers address discrepancies in physicochemical property data (e.g., solubility, logP) reported in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
